molecular formula C10H5BrN2O B1290486 6-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 364793-52-2

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B1290486
CAS No.: 364793-52-2
M. Wt: 249.06 g/mol
InChI Key: HEKLYXFAPJNHEX-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxyquinoline-3-carbonitrile (6-Br-4HQC) is an organic compound that has been widely studied in the scientific community. It is a nitrogen-containing heterocyclic compound that has been used in various areas of research, including pharmaceuticals, materials science, and biochemistry. 6-Br-4HQC has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been found to be an effective inhibitor of several enzymes and has been used in the synthesis of a variety of compounds.

Scientific Research Applications

1. Antitumor Activities

6-Bromo-4-hydroxyquinoline-3-carbonitrile derivatives have demonstrated significant antitumor activities. For example, El-Agrody et al. (2012) synthesized derivatives that inhibited the growth of various human tumor cell lines, including MCF-7, HCT, and HepG-2, showing potential in cancer treatment (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

2. Radiation Stability in Biologically Active Compounds

Compounds synthesized from this compound have shown remarkable antifungal activity and potential in radiosterilization applications. Abdel-Gawad et al. (2005) found that some of these compounds retained their structure and biological activity even after exposure to high doses of radiation (Abdel-Gawad, El-Gaby, Heiba, Aly, & Ghorab, 2005).

3. Corrosion Inhibition

Studies have shown that derivatives of this compound are effective in inhibiting corrosion of metals. Erdoğan et al. (2017) conducted a computational study that indicated these derivatives could prevent iron corrosion, suggesting their potential use in material sciences and industrial applications (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

4. Biological Activity in Heterocyclic Chemistry

Compounds derived from this compound have been synthesized and studied for their biological activity. Yassin (2009) explored the creation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, highlighting the versatility and potential biological relevance of these compounds (Yassin, 2009).

5. Photolabile Protecting Groups

Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids. Fedoryak and Dore (2002) found that it offers greater efficiency in photolysis and potential applications in vivo, indicating a wide range of possible uses in photochemistry and biological studies (Fedoryak & Dore, 2002).

6. Fluorescence Properties for Optoelectronic Applications

Research into the optoelectronic properties of hydroquinoline derivatives, including those related to this compound, has revealed potential applications in materials science. Irfan et al. (2020) conducted a study focusing on the structural, electronic, optical, and charge transport properties of these compounds, suggesting their suitability as multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Safety and Hazards

The safety data sheet for “6-Bromo-4-hydroxyquinoline-3-carbonitrile” indicates that it may cause eye irritation . Precautionary measures include wearing protective gloves and eye protection .

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLYXFAPJNHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634132
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-52-2
Record name 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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